N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0742911
InChI: InChI=1S/C23H21NO6/c1-26-20-11-14(12-21(27-2)22(20)28-3)23(25)24-16-8-9-17-15(10-16)13-29-18-6-4-5-7-19(18)30-17/h4-12H,13H2,1-3H3,(H,24,25)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3
Molecular Formula: C23H21NO6
Molecular Weight: 407.4 g/mol

N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide

CAS No.:

Cat. No.: VC0742911

Molecular Formula: C23H21NO6

Molecular Weight: 407.4 g/mol

* For research use only. Not for human or veterinary use.

N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide -

Specification

Molecular Formula C23H21NO6
Molecular Weight 407.4 g/mol
IUPAC Name N-(6H-benzo[b][1,4]benzodioxepin-8-yl)-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C23H21NO6/c1-26-20-11-14(12-21(27-2)22(20)28-3)23(25)24-16-8-9-17-15(10-16)13-29-18-6-4-5-7-19(18)30-17/h4-12H,13H2,1-3H3,(H,24,25)
Standard InChI Key RLKHJNBQNUKFPI-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator